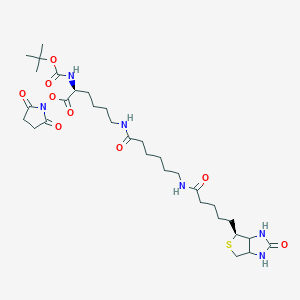

![molecular formula C₂₅H₂₃N₃O₄S B1140726 5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione CAS No. 1076199-05-7](/img/structure/B1140726.png)

5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

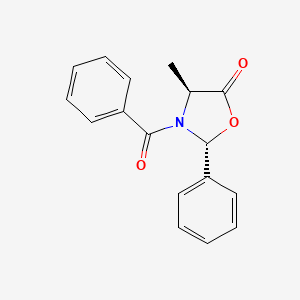

The synthesis of thiazolidine-2,4-dione derivatives, including compounds similar to the one , involves various chemical reactions that highlight the versatility of these compounds in drug discovery. Notably, compounds like 5-[4-(1-methylcyclohexylmethoxy) benzyl]thiazolidine-2, 4-dione (ADD-3878) have been synthesized and studied for their hypoglycemic and hypolipidemic activities, demonstrating the essential role of the 5-(4-oxybenzyl) moiety for substantial activity (Sohda et al., 1982).

Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-diones is crucial for their biological activity. Studies on biocatalytic reduction to produce compounds like (±)-5-(4-{2-[methyl(2-pyridyl)amino]ethoxy}benzyl)thiazolidine-2,4-dione (BRL 49653) have shown the importance of stereochemistry and functional groups in determining their efficacy (Cantello et al., 1994).

Chemical Reactions and Properties

Thiazolidine-2,4-diones undergo various chemical reactions, including biocatalytic reductions, that are significant for modifying their chemical structure and enhancing their biological activities. For instance, the synthesis and study of antimicrobial properties of 5-r,r’-aminometylene derivatives of thiazolidine-2,4-dione and 4-thioxothiazolidine-2-one have expanded the understanding of their chemical versatility and potential applications (Derkach et al., 2016).

Physical Properties Analysis

The physical properties of thiazolidine-2,4-diones, such as solubility and stability, are influenced by their molecular structure. Techniques such as microwave-assisted synthesis have been used to improve the yields and reduce the manufacturing costs of these compounds, highlighting their practical benefits in chemical synthesis (Somayajulu et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and the ability to undergo various chemical transformations, make thiazolidine-2,4-diones valuable in medicinal chemistry. The discovery of novel inhibitors based on the thiazolidine-2,4-dione scaffold for enzymes like MurD ligase emphasizes the chemical versatility and potential for the development of new therapeutic agents (Zidar et al., 2010).

Wissenschaftliche Forschungsanwendungen

Biological Activity Studies

- Compounds containing 2,4-thiazolidinedione, including 5-{4-[2-[(5-benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione, have been evaluated for their effects on triglyceride accumulation and their hypoglycemic and hypolipidemic activities. These studies were conducted in vitro using 3T3-L1 cells and in vivo using genetically diabetic KKA(y) mice, identifying candidates for further pharmacological research (Kim et al., 2004).

Antidiabetic and Hypolipidemic Properties

- A comprehensive evaluation of 5-substituted thiazolidine-2,4-diones demonstrated significant hypoglycemic and hypolipidemic activities, highlighting the importance of the 5-(4-oxybenzyl) moiety for substantial activity. Among these compounds, variants exhibited highly favorable properties in terms of activity and toxicity, indicating potential for therapeutic applications (Sohda et al., 1982).

PPARgamma Transactivation and Glucose Regulation

- The synthesis of a series of 5-[4-[2-[substituted phthalazinones-2(or 4)yl]ethoxy]phenylmethyl]thiazolidine-2,4-diones and their analogues revealed effective plasma glucose and triglyceride lowering activity in db/db mice. These compounds showed promising in vitro PPARgamma transactivation potential and in vivo pharmacological studies, suggesting their viability for diabetes treatment (Madhavan et al., 2001).

Antimicrobial Properties

- Research on 5-R,R’-Enamin(thi)ones of thiazolidinone series, which includes derivatives of 5-{4-[2-[(5-benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione, identified compounds with distinct antimicrobial effects. These derivatives increase the sensitivity of certain clinical strains to antibiotics, providing a basis for developing new antimicrobial chemotherapeutic agents (Derkach et al., 2016).

Enhancement of Glucose Utilization

- Studies on imidazopyridine thiazolidine-2,4-diones, related to 5-{4-[2-[(5-benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione, have shown promising results in enhancing glucose utilization in cultured L6 myocytes and in vivo hypoglycemic activity in diabetic mice, contributing to diabetes management strategies (Oguchi et al., 2000).

Eigenschaften

IUPAC Name |

5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S/c1-28(23-11-10-21(16-26-23)32-17-18-6-3-2-4-7-18)12-13-31-20-9-5-8-19(14-20)15-22-24(29)27-25(30)33-22/h2-11,14-16H,12-13,17H2,1H3,(H,27,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHXAPZOYSKUDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=CC(=C1)C=C2C(=O)NC(=O)S2)C3=NC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701114079 |

Source

|

| Record name | 5-[[3-[2-[Methyl[5-(phenylmethoxy)-2-pyridinyl]amino]ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701114079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[3-[2-[Methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

CAS RN |

1076199-05-7 |

Source

|

| Record name | 5-[[3-[2-[Methyl[5-(phenylmethoxy)-2-pyridinyl]amino]ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[3-[2-[Methyl[5-(phenylmethoxy)-2-pyridinyl]amino]ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701114079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/no-structure.png)

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)

![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)